molecular formula C10H19NO2 B13160028 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol

Cat. No.: B13160028
M. Wt: 185.26 g/mol
InChI Key: WLZDBXVGQOQOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ It features a piperidine ring substituted with a hydroxymethyl group and a cyclobutanol moiety

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol is unique due to its combination of a piperidine ring and a cyclobutanol moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c12-7-8-2-1-5-11(6-8)9-3-4-10(9)13/h8-10,12-13H,1-7H2

InChI Key

WLZDBXVGQOQOTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCC2O)CO

Origin of Product

United States

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